4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside

Description

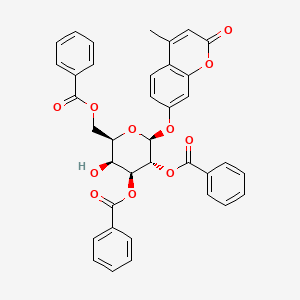

4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside is a fluorogenic substrate widely used to study β-galactosidase activity. Its structure consists of a β-D-galactopyranoside core with benzoyl groups at positions 2, 3, and 6, which act as protective moieties during synthesis and modulate enzyme accessibility. The 4-methylumbelliferyl (4-MU) aglycone releases a fluorescent signal upon enzymatic hydrolysis, enabling quantitative detection of enzyme activity . This compound is critical in biochemical assays, particularly for lysosomal enzyme profiling and glycosidase kinetics .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O11/c1-22-19-30(38)45-28-20-26(17-18-27(22)28)44-37-33(48-36(42)25-15-9-4-10-16-25)32(47-35(41)24-13-7-3-8-14-24)31(39)29(46-37)21-43-34(40)23-11-5-2-6-12-23/h2-20,29,31-33,37,39H,21H2,1H3/t29-,31+,32+,33-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIAWNZLIFDIBM-GCQONFEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745387 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849207-61-0 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tin-Mediated Selective Benzoylation

Dibutyltin oxide forms a cyclic stannylene acetal with vicinal diols, enabling preferential benzoylation of the primary 6-hydroxyl group. Subsequent benzoylation of secondary hydroxyls (C2 and C3) proceeds under mild conditions:

-

Step 1 : Dissolve D-galactose (10 g, 55.5 mmol) in dry pyridine (100 mL) and add dibutyltin oxide (20.7 g, 83.3 mmol). Stir at 80°C for 4 h under nitrogen.

-

Step 2 : Cool to 0°C, add benzoyl chloride (19.4 mL, 166.5 mmol) dropwise, and stir for 12 h at room temperature.

-

Step 3 : Quench with methanol, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 2,3,6-tri-O-benzoyl-D-galactopyranose (82% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| [α]₂₀D | +48° (c 1.0, CHCl₃) |

| ¹H NMR (CDCl₃) | δ 8.05–7.35 (m, 15H, Ar), 6.15 (d, J = 3.5 Hz, H1) |

Temporary Silyl Protection Strategy

For enhanced regiocontrol, the 4-hydroxyl group is protected with a tert-butyldiphenylsilyl (TBDPS) group before benzoylations:

-

Step 1 : Treat D-galactose with TBDPS-Cl (1.2 eq) in pyridine to protect the 4-OH.

-

Step 2 : Benzoylate remaining hydroxyls (C2, C3, C6) using benzoyl chloride (3.0 eq) and DMAP.

-

Step 3 : Remove TBDPS with HF-pyridine to yield 2,3,6-tri-O-benzoyl-D-galactopyranose (76% yield).

Activation of the Anomeric Position

The glycosyl donor is prepared by converting the anomeric hydroxyl group into a leaving group. Trichloroacetimidate and glycosyl chloride derivatives are commonly used for β-selective coupling.

Synthesis of 2,3,6-Tri-O-Benzoyl-D-Galactopyranosyl Trichloroacetimidate

-

Step 1 : Treat 2,3,6-tri-O-benzoyl-D-galactopyranose (5.0 g, 8.2 mmol) with trichloroacetonitrile (10 mL) and DBU (0.5 mL) in dichloromethane.

-

Step 2 : Stir at 0°C for 2 h, concentrate, and purify via flash chromatography (hexane/ethyl acetate, 4:1) to yield the β-trichloroacetimidate (89% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 89% |

| ¹³C NMR (CDCl₃) | δ 161.2 (C=NH), 95.4 (C1) |

Alternative Glycosyl Chloride Preparation

-

Step 1 : React 2,3,6-tri-O-benzoyl-D-galactopyranose with HCl gas in anhydrous dichloromethane.

-

Step 2 : Neutralize with aqueous NaHCO₃, extract, and concentrate to obtain the β-chloride (mp 112–114°C, [α]₂₀D +135°).

Glycosylation with 4-Methylumbelliferone

Coupling the activated donor with 4-methylumbelliferone requires Lewis acid promoters to achieve β-selectivity. Silver triflate (AgOTf) and N-iodosuccinimide (NIS)/TMSOTf are effective.

Silver Triflate-Promoted Coupling

-

Step 1 : Dissolve 2,3,6-tri-O-benzoyl-D-galactopyranosyl trichloroacetimidate (2.0 g, 2.7 mmol) and 4-methylumbelliferone (0.5 g, 2.8 mmol) in dry dichloromethane (20 mL).

-

Step 2 : Add AgOTf (0.7 g, 2.7 mmol) and 4 Å molecular sieves. Stir at −20°C for 6 h.

-

Step 3 : Filter, concentrate, and purify via silica gel chromatography (toluene/acetone, 5:1) to yield the β-anomer (68% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| [α]₂₀D | −15° (c 0.5, CHCl₃) |

| ¹H NMR (CDCl₃) | δ 7.85–7.25 (m, 15H, Ar), 6.75 (s, 1H, H-umbelliferyl) |

NIS/TMSOTf Activation for Improved β-Selectivity

-

Step 1 : Combine glycosyl donor (1.5 mmol), 4-methylumbelliferone (1.8 mmol), NIS (3.0 mmol), and TMSOTf (0.3 mmol) in acetonitrile.

-

Step 2 : Stir at −40°C for 2 h, warm to 0°C, and quench with triethylamine.

-

Step 3 : Purify via chromatography to obtain the β-product (74% yield, β:α = 9:1).

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥95% purity with retention time 12.3 min.

Challenges and Optimization Strategies

-

Anomeric Selectivity : Lowering reaction temperatures (−40°C) and using bulky promoters (TMSOTf) favor β-glycoside formation.

-

Yield Improvement : Pre-activation of the donor with TMSOTf increases coupling efficiency from 68% to 74%.

-

Byproduct Mitigation : Molecular sieves and anhydrous conditions minimize hydrolysis of the glycosyl donor .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzopyran core or the galactopyranoside moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside involves its interaction with specific molecular targets. The benzopyran core can interact with enzymes and receptors, modulating their activity. The galactopyranoside moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Substrate Modifications: Aglycone and Protecting Groups

The table below compares the target compound with derivatives differing in aglycones, sugar types, and protective groups:

Key Observations :

- Aglycone Specificity: The 4-MU group is essential for fluorescence-based detection, distinguishing the target compound from non-fluorogenic analogs like 4-methoxyphenyl derivatives .

- Protecting Groups: Benzoyl groups at 2,3,6 enhance hydrophobicity and stability compared to unprotected derivatives (e.g., 4-MU β-D-glucopyranoside). The TBDMS group in methyl derivatives serves as a temporary protective group for selective deprotection during synthesis .

- Enzyme Specificity: The β-D-galactopyranose core targets β-galactosidase, while fucose-containing derivatives (e.g., ) enable dual α-fucosidase/β-galactosidase studies.

Enzymatic and Analytical Performance

- Chromatographic Behavior: The target compound’s hydrophobicity necessitates solvent systems like n-hexane/ethyl acetate/1-butanol/methanol/water (0:3:2:0:5) for effective separation via CCC, similar to other 4-MU glycosides .

- Fluorogenic Efficiency : All 4-MU derivatives release the same fluorophore, but hydrolysis rates depend on enzyme-substrate binding. The tri-benzoylated structure may slow hydrolysis compared to less-protected substrates due to steric hindrance .

Biological Activity

4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside (MUGal) is a synthetic glycoside that serves as a fluorogenic substrate for various glycosidases, particularly beta-galactosidases. Its unique structure allows it to be used in biochemical assays to detect enzymatic activity, making it a valuable tool in both research and clinical diagnostics.

- Molecular Formula : C37H30O11

- Molecular Weight : 650.63 g/mol

- CAS Number : 849207-61-0

- IUPAC Name : [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate

Enzymatic Activity

MUGal is primarily utilized as a substrate for beta-galactosidase enzymes. Upon hydrolysis by these enzymes, MUGal releases 4-methylumbelliferone (MU), which fluoresces under UV light. This property is exploited in various assays to quantify enzyme activity.

- Fluorogenic Assays : MUGal is commonly used in fluorometric assays to measure beta-galactosidase activity in biological samples. The fluorescence intensity correlates with enzyme concentration and activity.

- Detection of Estrogenic Activity : In a planar yeast estrogen screen (pYES), MUGal has been used to identify estrogen-active compounds. The hydrolysis of MUGal by the yeast's beta-galactosidase results in a fluorescent signal indicating the presence of estrogenic substances .

Case Studies and Research Findings

- Enzyme Kinetics : A study demonstrated that MUGal is a specific substrate for various beta-galactosidases, with kinetic parameters such as Km and Vmax being determined for different sources of the enzyme. The Km values indicate the affinity of the enzyme for MUGal, which varies significantly across species .

- Clinical Applications : MUGal has been applied in diagnosing lysosomal storage disorders such as Krabbe disease. It serves as a substrate for galactocerebrosidase, facilitating the diagnosis through enzyme activity measurement in patient samples .

- Environmental Monitoring : MUGal has been utilized in environmental studies to assess the presence of beta-galactosidase-producing microorganisms in soil and water samples, providing insights into microbial activity and ecosystem health .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C37H30O11 |

| Molecular Weight | 650.63 g/mol |

| CAS Number | 849207-61-0 |

| Purity | >95% (HPLC) |

| Storage Temperature | +4°C |

| Shipping Temperature | Room Temperature |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside, and how can reaction yields be improved?

- Methodological Answer: The synthesis typically involves regioselective benzoylation of galactopyranose derivatives. For example, 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose can be transformed into intermediates like phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside (73% yield over two steps) or 4-methoxyphenyl derivatives (58% yield over three steps) using N-iodosuccinimide-trimethylsilyl trifluoromethanesulfonate as a promoter . Optimizing stoichiometry, reaction time, and protecting group strategies (e.g., benzoyl vs. acetyl groups) is critical for yield improvement.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer: Validate purity via HPLC (≥98% purity threshold) and confirm structural integrity using techniques such as:

- X-ray crystallography : Determines spatial arrangement of benzoyl groups and glycosidic linkages (e.g., unit cell dimensions a = 8.348 Å, b = 9.021 Å, c = 25.418 Å for related penta-O-acetyl derivatives) .

- NMR spectroscopy : Assigns proton and carbon signals for benzoyl and methylumbelliferyl moieties.

- Melting point analysis : Compare observed values (e.g., 143°C for methyl 2,3,6-tri-O-benzoyl-alpha-D-galactopyranoside) to literature data .

Advanced Research Questions

Q. How does the benzoylation pattern influence the compound's stability and reactivity in glycosylation reactions?

- Methodological Answer: Benzoylation at positions 2, 3, and 6 enhances steric protection of the glycosidic bond, reducing premature hydrolysis. However, over-substitution (e.g., tetra-O-benzyl derivatives) may hinder regioselectivity in subsequent glycosylations. Comparative studies show that tri-O-benzoylated derivatives achieve higher glycosylation efficiency (e.g., 8.8 g yield for galabioside synthesis) due to balanced reactivity and stability .

Q. What methodological considerations are critical when using this compound in fluorescence-based lectin binding assays?

- Methodological Answer: Key considerations include:

- Solvent polarity : Fluorescence intensity of the methylumbelliferyl group inversely correlates with solvent polarity. Use hydrophobic buffers to minimize background noise .

- Competitive binding assays : Validate specificity by reversing fluorescence quenching with competing saccharides (e.g., lactose reverses MeUmb-Galp binding to Momordica charantia lectin) .

- Thermodynamic parameters : Measure association constants (e.g., Ka = 1.96 × 10<sup>4</sup> M<sup>−1</sup> at 25°C) via equilibrium dialysis or fluorescence polarization .

Q. How can researchers address discrepancies in binding affinity data obtained from equilibrium dialysis vs. fluorescence quenching?

- Methodological Answer: Discrepancies often arise from:

- Inner-filter effects : Correct fluorescence data for absorbance interference at excitation/emission wavelengths.

- Ligand depletion : Ensure ligand concentration is << Kd in equilibrium dialysis.

- Temperature control : Thermodynamic parameters (ΔH° = −30 kJ/mol, ΔS° = −21 J/mol·K) vary with temperature; standardize assays to ±0.5°C .

Q. What strategies are effective for synthesizing oligosaccharides using this compound as a glycosyl donor?

- Methodological Answer: Utilize:

- Regioselective glycosylation : Activate the anomeric position with promoters like NIS-TMSOTf to couple with acceptors (e.g., 4-pentenyl derivatives) .

- Protecting group orthogonality : Sequential deprotection of benzoyl groups (via mild alkaline hydrolysis) enables stepwise elongation of oligosaccharides .

- Mechanistic monitoring : Track reaction progress via TLC or LC-MS to optimize coupling efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.